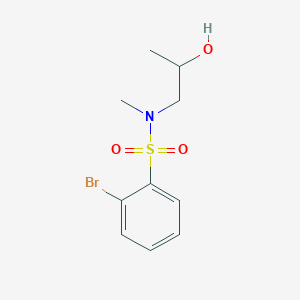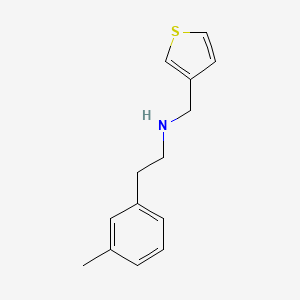
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine, also known as 3-MMC, is a designer drug that belongs to the class of cathinones. It is a synthetic compound that is structurally similar to amphetamines and cathinones. The compound has been used for various scientific research purposes due to its unique properties.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine is similar to other cathinones. The compound acts as a reuptake inhibitor of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased neurotransmission. The compound also acts as a releasing agent of these neurotransmitters, leading to their release from presynaptic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine are similar to other cathinones. The compound has been shown to increase locomotor activity and induce hyperthermia in animals. It has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. Furthermore, the compound has been shown to have rewarding and reinforcing effects, leading to its abuse potential.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine in lab experiments include its unique properties and its similarity to other cathinones. The compound can be used as a reference standard for the identification and quantification of cathinones in biological samples. It can also be used to study the mechanism of action of cathinones and their effects on neurotransmitter systems. However, the limitations of using the compound in lab experiments include its abuse potential and the lack of information on its long-term effects.
Future Directions
There are several future directions for the study of 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine. One future direction is to study its long-term effects on animals and humans. Another future direction is to study its effects on different neurotransmitter systems and their interactions. Furthermore, the compound can be used to study the effects of cathinones on different brain regions and their role in drug addiction. Finally, the compound can be used to develop new drugs for the treatment of neurological disorders.
Synthesis Methods
The synthesis of 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine is a complex process that involves several steps. The synthesis starts with the reaction of 3-methylbenzaldehyde with nitroethane to form 3-methyl-2-nitropropene. The nitropropene is then reduced to 3-methylamphetamine using a reducing agent such as aluminum amalgam. The final step involves the reaction of 3-methylamphetamine with thiophen-3-ylmethyl bromide to form 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine.
Scientific Research Applications
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine has been used in several scientific research studies. The compound has been used as a reference standard for the identification and quantification of cathinones in biological samples. It has also been used to study the mechanism of action of cathinones and their effects on neurotransmitter systems. Furthermore, the compound has been used to study the pharmacokinetics and metabolism of cathinones in animals and humans.
properties
IUPAC Name |
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS/c1-12-3-2-4-13(9-12)5-7-15-10-14-6-8-16-11-14/h2-4,6,8-9,11,15H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOCJMXDMRMYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

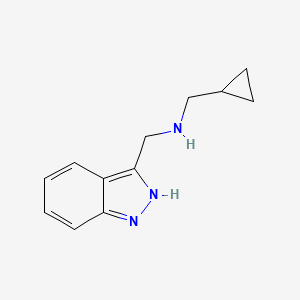
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
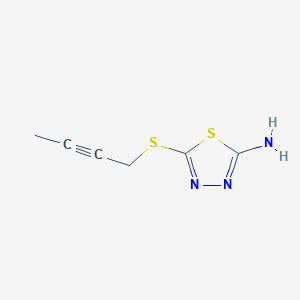
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)
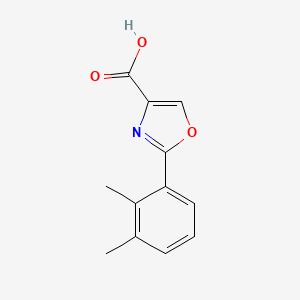

![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
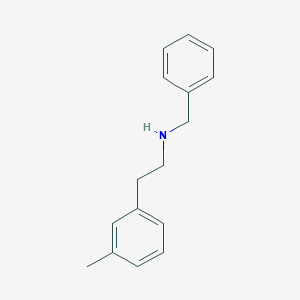
![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)
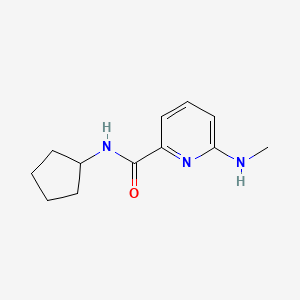
![3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)
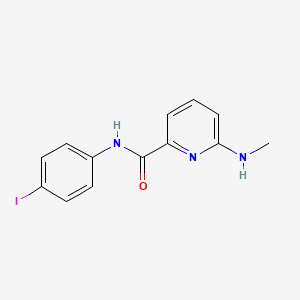
![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)
